Fluasterone

Übersicht

Beschreibung

Vorbereitungsmethoden

Fluasterone is synthesized by modifying DHEA. The synthetic route involves the removal of the C3β hydroxyl group and the substitution of a hydrogen atom with a fluorine atom at the C16α position . Specific reaction conditions and industrial production methods are not widely documented, but the process generally involves standard organic synthesis techniques, including fluorination and dehydroxylation reactions .

Analyse Chemischer Reaktionen

Fluasterone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the ketone group at the C17 position.

Substitution: The fluorine atom at the C16α position can be involved in substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Cancer Prevention and Treatment

Fluasterone has shown promise in cancer prevention, particularly in prostate cancer. Research indicates that chronic administration of this compound significantly reduced the incidence of adenocarcinoma in rat models when compared to control groups. Specifically, the incidence dropped from 64% to 28% and 31% at doses of 2000 mg/kg and 1000 mg/kg, respectively . This suggests that this compound may provide a safer alternative to DHEA due to its reduced androgenicity, which can lead to fewer side effects associated with hormonal treatments.

Mechanisms of Action:

- Estrogen Receptor Interaction: this compound may inhibit estrogen receptor activity, which is crucial since estrogen can promote certain cancers.

- Tumor Suppression via p53 Activation: It is proposed that this compound activates the p53 protein, leading to cell cycle arrest or apoptosis in cancer cells.

Clinical Trials

This compound is currently undergoing clinical trials for various cancers. Notably, a collaboration with the National Cancer Institute aims to evaluate this compound's effectiveness as a preventive treatment for breast cancer by comparing pre- and post-treatment biopsies .

Cushing's Syndrome

This compound is being tested as a treatment for Cushing's syndrome, a condition characterized by excess cortisol production. A Phase 2 clinical trial is assessing its safety and efficacy in managing metabolic manifestations associated with this syndrome, such as hyperglycemia and obesity . The drug's anti-glucocorticoid properties may offer a novel approach to treating this condition without the adverse effects commonly associated with traditional glucocorticoid therapies.

Clinical Findings:

- In animal models, this compound has demonstrated significant reductions in plasma glucose levels and improvements in metabolic profiles without the androgenic side effects seen with DHEA .

Neuroprotection

This compound has been investigated for its neuroprotective effects following traumatic brain injury (TBI). In studies involving rat models, this compound administration improved neurological recovery post-injury . The compound's ability to enhance functional recovery suggests potential applications in treating TBI and possibly other neurological conditions.

Anti-inflammatory and Antiproliferative Effects

This compound exhibits significant anti-inflammatory properties, making it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Its mechanism involves inhibiting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) activation, which plays a pivotal role in inflammatory processes .

Summary Table of this compound Applications

| Application Area | Specific Use Cases | Mechanisms Involved |

|---|---|---|

| Oncology | Prostate cancer prevention | Inhibition of estrogen receptor; p53 activation |

| Endocrinology | Treatment for Cushing's syndrome | Anti-glucocorticoid action; metabolic regulation |

| Neuroprotection | Recovery from traumatic brain injury | Enhancement of neurological recovery |

| Anti-inflammatory | Chronic inflammatory diseases | NF-kB inhibition; reduction of oxidative stress |

Wirkmechanismus

Fluasterone is a potent uncompetitive inhibitor of glucose-6-phosphate dehydrogenase (G6PDH), with a Ki value of 0.5 μM compared to 17 μM for DHEA . It inhibits NF-kB activation and reduces oxidative stress, contributing to its anti-inflammatory effects . Unlike DHEA, this compound does not exhibit significant androgenic or estrogenic activity and does not interact with the GABA A receptor .

Vergleich Mit ähnlichen Verbindungen

Fluasterone is compared with other DHEA analogues, such as:

Dehydroepiandrosterone (DHEA): This compound retains the beneficial properties of DHEA but with reduced androgenic and estrogenic activities.

16α-Fluoro-5-androsten-17-one: Another fluorinated analogue with similar properties but different metabolic pathways.

This compound’s uniqueness lies in its potent inhibition of G6PDH and its minimal androgenic and estrogenic activities, making it a safer alternative for therapeutic applications .

Biologische Aktivität

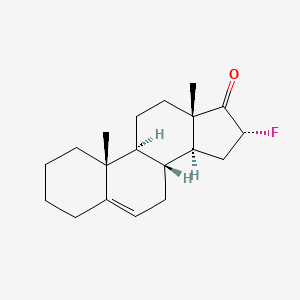

Fluasterone, also referred to as 3β-dehydroxy-16α-fluoro-DHEA or 16α-fluoroandrost-5-en-17-one , is a synthetic analogue of dehydroepiandrosterone (DHEA). It was developed to retain the therapeutic benefits of DHEA while minimizing its androgenic and estrogenic effects. This compound has been investigated for various medical applications, including cancer treatment, metabolic disorders, and traumatic brain injury. Despite reaching phase II clinical trials, it was never marketed due to concerns about potency and bioavailability .

This compound functions primarily as an uncompetitive inhibitor of glucose-6-phosphate dehydrogenase (G6PDH), with a potency significantly higher than that of DHEA (Ki = 0.5 μM for this compound compared to 17 μM for DHEA) . This inhibition is thought to contribute to its anti-inflammatory, chemopreventive, and antihyperlipidemic properties. Unlike DHEA, this compound does not exhibit significant androgenic or estrogenic activity due to the presence of a fluorine atom at the C16α position, which hinders its metabolism into sex hormones .

Efficacy in Clinical Studies

This compound has shown promise in several clinical and preclinical studies:

- Diabetes and Metabolic Syndrome : In a phase 1/2 trial involving adults with metabolic syndrome, buccal administration of this compound resulted in a significant reduction in triglyceride levels (up to 35% decrease) compared to placebo . Additionally, it demonstrated efficacy in lowering fasting plasma glucose levels and preventing glucocorticoid-induced thymic involution in animal models .

- Traumatic Brain Injury : A study conducted on rats indicated that this compound improved neurological recovery following lateral cortical contusion traumatic brain injury when administered shortly after injury . The treatment led to enhanced functional recovery without significant adverse effects.

- Chemoprevention in Cancer : Research has shown that this compound retains the chemopreventive properties of DHEA against prostate carcinogenesis in rat models. It significantly reduced the incidence of prostate adenocarcinoma from 64% in controls to 28% with chronic this compound administration . This suggests that this compound may provide protective effects against cancer without the associated androgenic toxicity seen with DHEA.

Metabolism and Pharmacokinetics

This compound undergoes extensive first-pass metabolism, which limits its oral bioavailability. Studies have indicated that parenteral administration enhances its efficacy significantly (up to 40-fold) compared to oral dosing . Metabolite profiling identified monoglucuronide conjugates as primary metabolites in urine, indicating a complex metabolic pathway that retains some pharmacological activity .

Summary of Findings

Eigenschaften

IUPAC Name |

(8R,9S,10R,13S,14S,16R)-16-fluoro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27FO/c1-18-9-4-3-5-12(18)6-7-13-14(18)8-10-19(2)15(13)11-16(20)17(19)21/h6,13-16H,3-5,7-11H2,1-2H3/t13-,14+,15+,16-,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHZXNQKVFDBFIK-NBBHSKLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCCC1=CCC3C2CCC4(C3CC(C4=O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCCC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90920920 | |

| Record name | Fluasterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Fluasterone is a synthetically stable adrenocortical steroid fluorinated analogue of dehydroepiandrosterone (DHEA), a powerful anti-inflammatory molecule with androgenic or estrogenic side effects. It is proposed that fluasterone inhibits NF-kB activation and reduces oxidative stress, but other mechanisms may play a role. Fluasterone suppresses inflammation and is effective in preclinical models of chronic inflammatory disease including psoriasis, asthma, rheumatoid arthritis, multiple sclerosis and lupus erythematosus. Fluasterone has anti-inflammatory effects inpreclinical models of chronic inflammatory disease including psoriasis, asthma, rheumatoid arthritis, multiple sclerosis and lupus erythematosus. [Aeson Pharmaceuticals Executive Report] | |

| Record name | Fluasterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06250 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

112859-71-9 | |

| Record name | Fluasterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112859-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluasterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112859719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluasterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06250 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluasterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUASTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7M5UGD04G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.